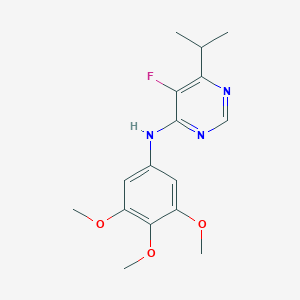

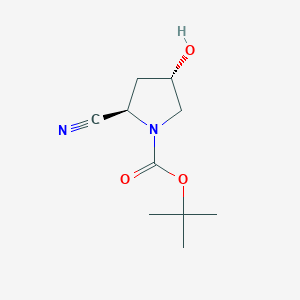

![molecular formula C28H37N3O3S B2497949 N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1428122-33-1](/img/structure/B2497949.png)

N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The synthesis and study of complex organic compounds, including sulfonamide derivatives and their analogs, have been of significant interest due to their diverse biological activities and applications in medicinal chemistry. Such compounds are often explored for their potential in drug discovery and as tools for understanding biological mechanisms.

Synthesis Analysis

The synthesis of complex sulfonamides and related compounds typically involves multi-step chemical reactions, including the formation of sulfonamide linkages, aromatic substitutions, and modifications of the piperidine ring. For instance, Wang et al. (2018) described the synthesis of a PET agent involving methylpiperazin and methylpyridin moieties, highlighting the intricate steps needed for such molecules (Wang et al., 2018).

科学的研究の応用

Antibacterial and Antimicrobial Applications

Compounds with similar structural features, particularly those incorporating piperidine and sulfonamide functionalities, have been synthesized and evaluated for their antibacterial properties. For instance, new derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities exhibited valuable antibacterial results upon screening (Aziz‐ur‐Rehman et al., 2017). This suggests that compounds with similar functional groups could have potential applications in the development of new antibacterial agents.

Anticancer Research

In the realm of anticancer research, certain sulfonamide compounds have shown effective inhibitory activity against enzymes like carbonic anhydrase, which plays a role in tumor growth and metastasis. Novel acridine and bis acridine sulfonamides, for instance, have demonstrated significant inhibition of cytosolic carbonic anhydrase isoforms, suggesting potential for anticancer applications (Ramazan Ulus et al., 2013).

Chemiluminescent Applications

Chemiluminescent N-sulfonylacridinium compounds have been synthesized and their light emission kinetics studied, showing potential for applications in bioassays and diagnostics. The modification of substituents on the sulfonyl component has been found to affect the kinetics of light output, indicating the importance of structural optimization for specific applications (P. G. Mattingly, 1991).

Enzyme Inhibition for Neurological Disorders

Additionally, some research has focused on the development of N-arylpiperazine-1-carboxamide derivatives as potent androgen receptor (AR) antagonists with potential applications in the treatment of prostate cancer. This highlights the therapeutic potential of structurally related compounds in modulating hormone receptors for disease treatment (I. Kinoyama et al., 2005).

将来の方向性

特性

IUPAC Name |

N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O3S/c1-23-6-5-16-30(21-23)22-26-11-9-25(10-12-26)20-29-28(32)27-13-17-31(18-14-27)35(33,34)19-15-24-7-3-2-4-8-24/h2-4,7-12,15,19,23,27H,5-6,13-14,16-18,20-22H2,1H3,(H,29,32)/b19-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNKZTMENONOPL-XDJHFCHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCN(C1)CC2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)

![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)

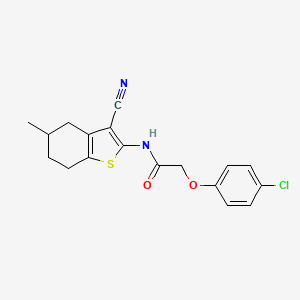

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)